molecular formula C12H10N2O2 B1221594 4,4'-Dihydroxyazobenzene CAS No. 2050-16-0

4,4'-Dihydroxyazobenzene

Cat. No. B1221594
CAS RN: 2050-16-0
M. Wt: 214.22 g/mol
InChI Key: WKODVHZBYIBMOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Dihydroxyazobenzene and its derivatives involves azo coupling reactions confirmed through spectroscopic methods like infrared spectrum and melting point analysis. Optimal reaction conditions such as ratio, temperature, pH, and time play a crucial role in synthesis efficiency (Xiong Xiang-yong, 2012).

Molecular Structure Analysis

The molecular structure of 4,4'-Dihydroxyazobenzene has been elucidated through crystallographic and spectroscopic techniques, including X-ray diffraction and Fourier-transform infrared (FTIR) spectroscopy. These analyses reveal the compound's crystalline nature and vibrational frequencies, contributing to understanding its thermal, optical, and mechanical properties (R. Babu et al., 2003).

Chemical Reactions and Properties

4,4'-Dihydroxyazobenzene participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Its reactivity with other compounds, evidenced by the formation of specific adducts, highlights its potential in synthesizing complex molecular structures (W. Tarpley et al., 1980).

Scientific Research Applications

Crystal Growth and Characterization

4,4'-Dihydroxyazobenzene (DHAB) has been synthesized and grown as a single crystal using the slow evaporation solution growth technique. The grown crystals were analyzed using powder and single crystal X-ray diffraction analyses, FTIR spectrum, and studied for their thermal, optical, and mechanical properties (Babu et al., 2003).

Electrochemical Applications

DHAB has been theoretically described for its electrochemical determination in various mediums, including mushroom pulp, food, and biological liquids. In this system, a squaraine dye is used as a stabilizer and electron transfer mediator, demonstrating stable and efficient diffusion-controlled processes (Tkach et al., 2020).

Inclusion Complexation Studies

The spectral characteristics of DHAB have been studied in various solvents, hydrogen ion, and β-cyclodextrin (β-CD) concentrations. The study revealed insights into the solvent effects on azo-hydrazo tautomerization and the formation of inclusion complexes with β-CD (Premakumari et al., 2011).

Sensing Applications

DHAB has shown potential as a fluorescent system for the colorimetric 'turn-on' sensing of cyanide, demonstrating high sensitivity and selectivity in the presence of various anions (Wang & Ha, 2010).

Tautomerism Studies

Research on the structure of DHAB using IR spectroscopy and LCAO MO methods disclosed that it exists as a mixture of two tautomeric forms, contributing to the understanding of its stability (Dedkov & Kotov, 1973).

Synthesis of Azo Compounds

DHAB is an important synthetic intermediate, widely applied in the synthesis of azobenzene derivatives. Its optimal reaction conditions and structural confirmation through infrared spectrum and melting point analysis have been resolved (Xiong Xiang-yong, 2012).

Azo Reducing Activity in Bacteria

Studies on the bacterial reduction (cleavage) of azo compounds, including DHAB, by common colonic bacteria like Bacteroides fragilis, provided insights into factors affecting the reduction rates and potential applications in drug delivery (Bragger et al., 1997).

Thermal Behavior and Functionalization

Investigations into the thermal behavior of DHAB functionalized with epoxy groups showed its stability up to 200°C and detailed its degradation process at higher temperatures (Rusu et al., 2012).

Safety And Hazards

4,4’-Dihydroxyazobenzene is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

4,4’-Dihydroxyazobenzene has potential applications in the development of photo-responsive mechanical actuators . It has also been suggested as a starting point for the synthesis of azobenzene derivatives with activity against drug-resistant Candida albicans and Candida auris .

properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKODVHZBYIBMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydroxyazobenzene

CAS RN

2050-16-0, 51437-66-2
Record name 4,4'-Azobis(phenol)
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Record name 4,4'-Dihydroxyazobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2050-16-0
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Record name 4,4'-Dihydroxyazobenzene
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Record name 4,4'-DIHYDROXYAZOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
J Berry, G Despras, TK Lindhorst - RSC advances, 2020 - pubs.rsc.org
Photoresponsive glycoconjugates based on the azobenzene photoswitch are valuable molecules which can be used as tools for the investigation of carbohydrate–protein interactions …
Number of citations: 7 pubs.rsc.org
N Hurduc, A Daoudi, JM Buisine, V Barboiu… - European polymer …, 1998 - Elsevier
Copolyethers based on 3,3-bis(chloromethyl)oxetane and several bisphenols [4,4′-dihydroxyazobenzene, bisphenol A and 1,1-bis-(4-hydroxyphenyl)ethane] were synthesized. The …
Number of citations: 18 www.sciencedirect.com
V Tkach, M Kushnir, O Ahafonova… - … Journal of Chemistry, 2020 - researchgate.net
… is the 4-4-dihydroxyazobenzene (Figure 1), which is responsible … Moreover, the 4-4-dihydroxyazobenzene also has a potential to be … methods for 4-4-dihydroxyazobenzene is actual. …
Number of citations: 10 www.researchgate.net
TY Yousif, AI Ayoob - College of Basic Education …, 2020 - search.ebscohost.com
A new series of organotellurium compounds derived from 4, - 4-dihydroxy azobenzen have been prepared by the reaction of 3-HgC1-4-OH-C 6 H 3 N= NC 6 H 4 -OH (A) with TeBr 4 …
Number of citations: 1 search.ebscohost.com
N Hurduc, V Bulacovschi, D Scutaru, V Barboiu… - European polymer …, 1993 - Elsevier
Copolycondensations of 3,3-bis(chloromethyl)oxetane with various diphenols under phase transfer conditions have been performed. The copolyethers show mesomorphism; …
Number of citations: 30 www.sciencedirect.com
HY Zhong, L Chen, R Yang, ZY Meng… - Journal of Materials …, 2017 - pubs.rsc.org
An azobenzene-containing thermotropic liquid crystalline polyester showing unique thermo- and photo-responsive behaviours was synthesized by polycondensation from mesogenic …
Number of citations: 45 pubs.rsc.org
A Airinei, DL Isac, N Fifere, D Maftei, E Rusu - Results in Chemistry, 2023 - Elsevier
The photochromic properties of 4,4′-dihydroxyazobenzene diglycidyl ether have been investigated to gain further insight into the photoisomerization pathways. The light induced trans–…
Number of citations: 0 www.sciencedirect.com
Y Dong, PES Silva, JVI Timonen… - …, 2023 - Wiley Online Library
In this contribution, dynamic photoinduced wrinkle erasure enabled by photomechanical changes in supramolecular polymer‐azo complexes was characterized via confocal microscopy…
E Rusu, N Tudorachi, G Rusu - Journal of Analytical and Applied Pyrolysis, 2012 - Elsevier
A new symmetric compound with azobenzene chromophore and epoxide groups, namely diglycidyl ether of 4,4′-dihydroxyazobenzene (DGEAB) was obtained and characterized. Its …
Number of citations: 2 www.sciencedirect.com
S Alazaroaie, V Toader, I Carlescu, K Kazmierski… - European polymer …, 2003 - Elsevier
The paper presents a study on the relationship between the structure of macromolecular chain and its capacity to generate a mesophase, when mesogens with an azobenzene structure …
Number of citations: 38 www.sciencedirect.com

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